molecular formula C7H14Cl2N2O B3113640 Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride CAS No. 1965290-13-4

Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride

Cat. No.: B3113640
CAS No.: 1965290-13-4
M. Wt: 213.10
InChI Key: XLHCYBARFYUSEY-PVNUIUKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride is a bicyclic amine hydrochloride salt with a fused ring system. The compound has been explored in medicinal chemistry due to its structural similarity to neuroactive compounds, such as those targeting neurotransmitter receptors .

Properties

IUPAC Name

(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.2ClH/c10-7-3-5-1-2-6(9-5)4-8-7;;/h5-6,9H,1-4H2,(H,8,10);2*1H/t5-,6+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHCYBARFYUSEY-PVNUIUKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)C[C@@H]1N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride typically involves the use of cycloaddition reactions. One efficient method is the cycloaddition of N-substituted azepines catalyzed by transition metal complexes . This method allows for the formation of the 9-azabicyclo[4.2.1]nonane skeleton, which is a key structural component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Key analogs of this compound include methyl-substituted derivatives and stereoisomers. These modifications influence physicochemical properties, bioavailability, and synthetic accessibility. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Substituents Molecular Formula Suppliers Notes
Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride 1210963-09-9 None (parent compound) C₇H₁₂Cl₂N₂O Discontinued Limited availability; potential precursor for bioactive molecules
Rac-(1S,6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride 102547-84-2 9-methyl C₉H₁₈Cl₂N₂ 3 suppliers Enhanced stability due to N-methylation; broader commercial access
Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one 1330170-43-8 3-methyl C₉H₁₆N₂O Not specified Altered stereochemistry (1R,6S vs. 1S,6R) may affect receptor binding
3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride 2044722-91-8 None (mono-hydrochloride) C₇H₁₁ClN₂O 1 supplier Lower chloride content; solubility differences

Stereochemical Variations

The stereochemistry of diazabicyclo compounds significantly impacts their biological activity. For instance, the patent in highlights methods to produce high-purity (1S,6S)- or (1R,6R)-cis-2,8-diazabicyclo[4.3.0]nonane, emphasizing the importance of optical purity in pharmaceutical applications . The rac-(1S,6R) configuration of the target compound may exhibit different pharmacokinetic profiles compared to its enantiomers or diastereomers.

Functional Group Modifications

  • N-Methylation : Derivatives like the 9-methyl variant (CAS 102547-84-2) show improved metabolic stability due to reduced susceptibility to oxidative degradation .
  • Carboxylate Esters : tert-butyl-protected analogs (e.g., CAS 286947-16-8) are used as intermediates in synthetic pathways to enhance solubility during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.